

Berlinite (AlPO₄): A Comprehensive Technical Analysis of its Formula and Structure

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Compound of Interest

Compound Name: *Berlinite*

Cat. No.: *B1174126*

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This technical guide provides an in-depth analysis of the mineral **berlinite**, with a primary focus on its chemical formula and crystal structure. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental protocols for its characterization, and presents logical and structural relationships through standardized visualizations.

Introduction

Berlinite is an aluminum phosphate mineral with the chemical formula AlPO₄.^{[1][2][3]} It is a rare mineral found in high-temperature hydrothermal or metasomatic deposits.^{[1][4]} The primary significance of **berlinite** in materials science and crystallography lies in its structural similarity to quartz (SiO₂).^[5] This relationship involves the substitution of a silicon atom with aluminum and phosphorus atoms, leading to a doubling of the c-axis in the unit cell.^[6] Like quartz, **berlinite** exists in low-temperature (α -**berlinite**) and high-temperature (β -**berlinite**) polymorphs and exhibits piezoelectric properties.^{[4][6]}

Chemical and Crystallographic Data

The fundamental properties of **berlinite** are summarized in the following tables. Table 1 outlines its basic chemical and physical characteristics, while Table 2 provides detailed crystallographic parameters based on X-ray diffraction studies.

Table 1: General Physicochemical Properties of **Berlinite**

Property	Value	Reference(s)
Chemical Formula	AlPO ₄	[1][2][3]
Molecular Weight	121.95 g/mol	[3]
Color	Colorless, grayish, pale pink	[1][4][7]
Crystal System	Trigonal	[1][4]
Hardness (Mohs)	6.5	[1][4]
Specific Gravity	2.64–2.66 g/cm ³	[1][4]
Luster	Vitreous (glassy)	[1][8]
Fracture	Conchoidal	[1][4]
Optical Properties	Uniaxial (+)	[1][4]
Refractive Indices	$n_{\omega} = 1.524$, $n_{\epsilon} = 1.532$	[1]

Table 2: Crystallographic Data for α -**Berlinite**

Parameter	Value	Reference(s)
Space Group	P3 ₁ 21	[1][6]
Lattice Parameters	$a = 4.9458(10) \text{ \AA}$	[4][6]
$c = 10.9526(20) \text{ \AA}$	[4][6]	
Unit Cell Volume	232.0 \AA^3	[6]
Formula Units (Z)	3	[1][4][6]

Detailed Crystal Structure

The structure of **berlinite** is a framework of alternating, corner-sharing AlO₄ and PO₄ tetrahedra.[6] The ordering of aluminum and phosphorus atoms is a key feature that distinguishes it from the simpler quartz structure. The precise atomic positions within the unit

cell, determined through single-crystal X-ray diffraction, are provided in Table 3. Key interatomic distances and angles are summarized in Table 4, illustrating the geometry of the tetrahedral framework.

Table 3: Fractional Atomic Coordinates for α -**Berlinite**

Atom	Wyckoff Symbol	x	y	z	Reference(s)
Al	3a	0.465614	0	1/3	
P	3b	0.465707	0	5/6	
O1	6c	0.416318	0.293648	0.397295	
O2	6c	0.259047	0.415054	0.11682	

Table 4: Selected Interatomic Distances and Angles

Bond/Angle	Distance (Å) / Angle (°)	Reference(s)
Al-O Bond Lengths	1.73 Å, 1.74 Å	
P-O Bond Lengths	1.52 Å, 1.53 Å	
Average Al-O Distance	1.734 Å	[6]
Average P-O Distance	1.526 Å	[6]
Al-O1-P Bridge Angle	142.62(7)°	[6]
Al-O2-P Bridge Angle	142.26(7)°	[6]

Experimental Protocols

The characterization and synthesis of **berlinite** rely on standard techniques in materials science and mineralogy. The following sections detail the methodologies for structure determination and crystal growth.

Single-Crystal X-ray Diffraction

This non-destructive technique is used to determine the precise atomic arrangement within a crystal.

Objective: To determine the unit cell parameters, space group, and atomic positions of a **berlinite** crystal.

Methodology:

- **Crystal Selection:** A small, high-quality single crystal of **berlinite** (typically < 1 mm) is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell dimensions and space group symmetry. The intensities of the diffraction spots are integrated.
- **Structure Solution and Refinement:** The initial crystal structure is solved using direct methods or Patterson functions. The structural model, including atomic coordinates and displacement parameters, is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction intensities. For a **berlinite** sample from the Cioclovina Cave, the final refinement converged at an R1 factor of 0.0276.^[6]

Hydrothermal Synthesis

Hydrothermal synthesis is a common method for growing high-quality single crystals of **berlinite**, which has a retrograde solubility in acidic solutions.

Objective: To synthesize single crystals of **berlinite** from nutrient material.

Methodology:

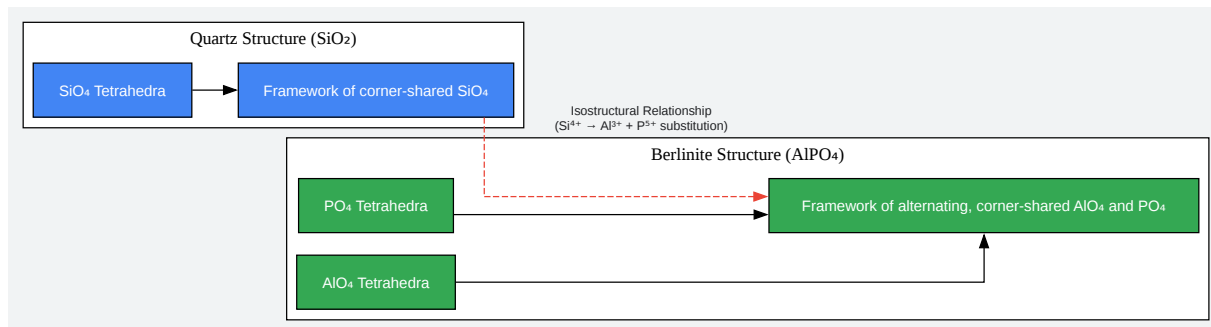
- **Apparatus:** A high-pressure autoclave, often lined with a noble metal like platinum or silver to prevent corrosion from the acidic medium.
- **Reactants:** Nutrient material (polycrystalline AlPO_4) is placed in the hotter region of the autoclave, and seed crystals of **berlinite** are placed in the cooler region. The vessel is filled

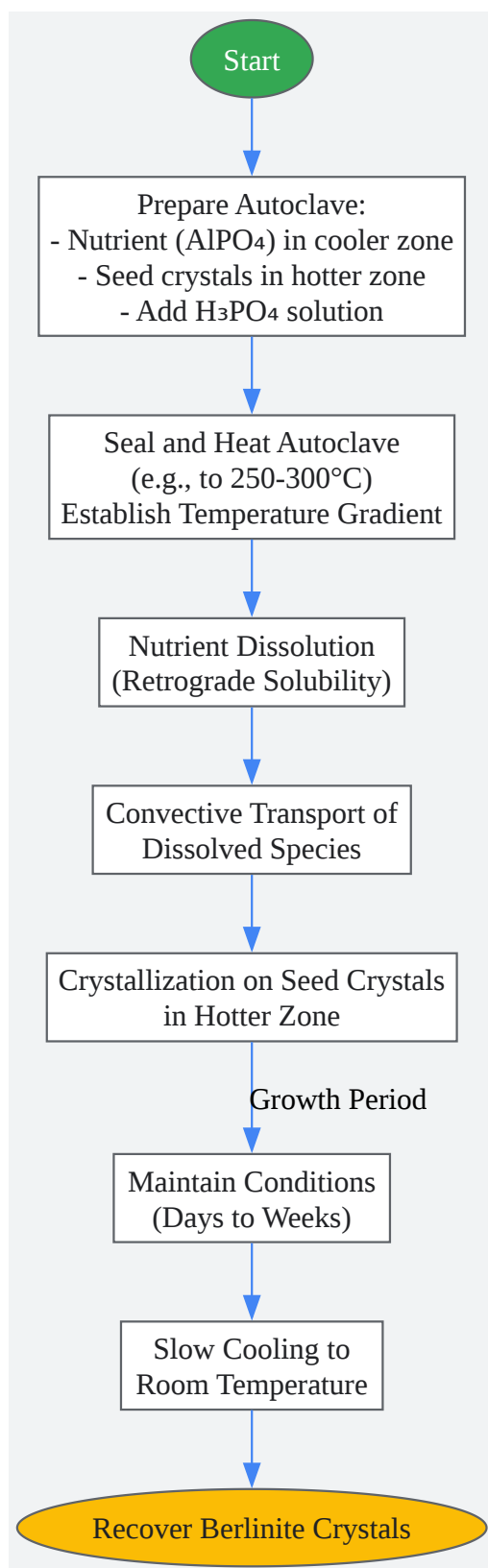
to a specific percentage with a mineralizer solution, typically phosphoric acid (H_3PO_4).

- **Growth Conditions:** The autoclave is sealed and heated to create a temperature gradient between the nutrient and the seed crystals (e.g., 250-300°C). Due to **berlinite**'s retrograde solubility, the nutrient dissolves in the cooler region and crystallizes on the seeds in the hotter region.
- **Process:** The process is run for several days or weeks, depending on the desired crystal size. The temperature and pressure are carefully controlled throughout the growth run.
- **Recovery:** After the growth period, the autoclave is slowly cooled to room temperature, and the newly grown **berlinite** crystals are recovered.

Visualizations

The following diagrams illustrate key structural and procedural concepts related to **berlinite**, adhering to the specified visualization standards.





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